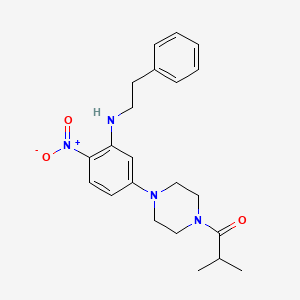
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline
Übersicht
Beschreibung
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline, also known as Sildenafil, is a drug that is commonly used to treat erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, which causes smooth muscle relaxation and increased blood flow to the penis or lungs.
Wirkmechanismus
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline works by inhibiting the enzyme PDE5, which is responsible for breaking down cGMP. This leads to an increase in cGMP levels, which causes smooth muscle relaxation and increased blood flow to the penis or lungs. In addition to its effects on PDE5, this compound has also been shown to inhibit other PDE isoforms, such as PDE6, which is involved in phototransduction in the retina. This can lead to visual disturbances, such as blue-green color blindness.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and increased blood flow. It also has effects on platelet aggregation and inflammation. In addition, this compound has been shown to have effects on the central nervous system, such as increasing dopamine and serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline has several advantages for lab experiments, including its well-established mechanism of action and availability as a commercial drug. However, there are also limitations to its use, such as potential side effects and variability in individual responses. In addition, this compound may interact with other drugs or compounds, which could affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on 5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline, including exploring its potential in cancer treatment, neuroprotection, and wound healing. Studies could also investigate the effects of this compound on other PDE isoforms and their potential therapeutic applications. Additionally, research could focus on developing new formulations or delivery methods for this compound to improve its efficacy and reduce side effects.
Wissenschaftliche Forschungsanwendungen
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline has been extensively studied for its therapeutic effects on erectile dysfunction and pulmonary arterial hypertension. However, recent research has also explored its potential in other areas, such as cancer treatment, neuroprotection, and wound healing. Studies have shown that this compound can inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to enhance wound healing by increasing blood flow and promoting angiogenesis.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-17(2)22(27)25-14-12-24(13-15-25)19-8-9-21(26(28)29)20(16-19)23-11-10-18-6-4-3-5-7-18/h3-9,16-17,23H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVSRZDYTNUOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



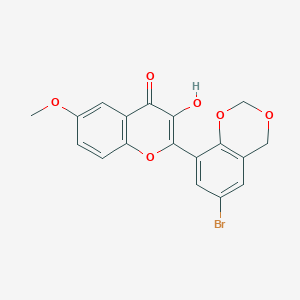
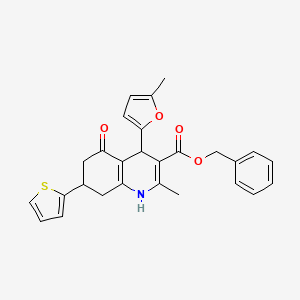
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
![{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1-piperazinyl}acetonitrile dihydrochloride](/img/structure/B3983742.png)
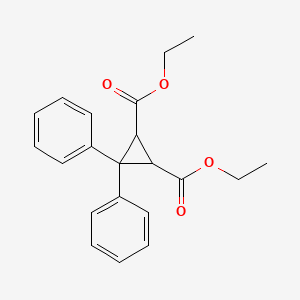

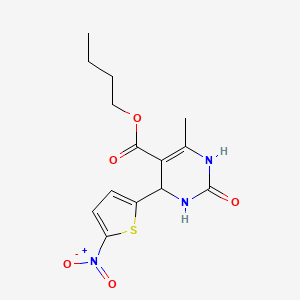

![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)


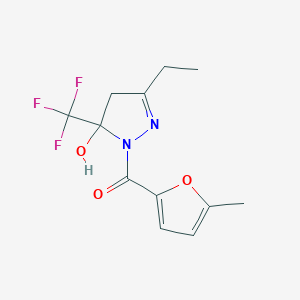
acetate](/img/structure/B3983797.png)